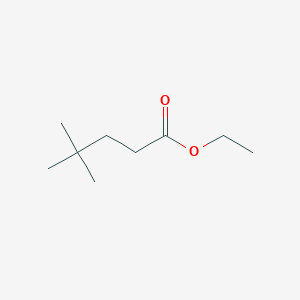

Ethyl 4,4-dimethylpentanoate

Description

BenchChem offers high-quality Ethyl 4,4-dimethylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4-dimethylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJGGPCGKBGBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567614 | |

| Record name | Ethyl 4,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-99-6 | |

| Record name | Ethyl 4,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: Ethyl 4,4-Dimethylpentanoate

A Sterically Modulated Synthon for Medicinal Chemistry & Fine Organic Synthesis

Executive Summary & Chemical Identity

Ethyl 4,4-dimethylpentanoate (CAS: 10228-99-6) represents a specialized class of aliphatic esters where the distal alkyl chain is modified with a gem-dimethyl moiety. Unlike simple linear esters, the introduction of the 4,4-dimethyl group (effectively creating a tert-butyl terminus) imparts unique lipophilic and metabolic properties without significantly altering the steric environment of the ester carbonyl.

For drug development professionals, this molecule serves as a critical "metabolic blocker" model. The steric bulk at the

Physicochemical Profile

| Property | Value | Note |

| IUPAC Name | Ethyl 4,4-dimethylpentanoate | |

| CAS Number | 10228-99-6 | |

| Molecular Formula | ||

| Molecular Weight | 158.24 g/mol | |

| SMILES | CCOC(=O)CCC(C)(C)C | |

| LogP (Predicted) | 2.7 ± 0.2 | Moderate Lipophilicity [1] |

| Boiling Point (Pred.) | 175°C - 180°C | @ 760 mmHg [1] |

| Density | ~0.87 g/mL | Typical for branched aliphatic esters |

| Solubility | Immiscible in water; Soluble in EtOH, Et2O, DCM |

Structural Dynamics & Reactivity

To effectively utilize Ethyl 4,4-dimethylpentanoate, one must understand the distinction between proximal and distal steric effects.

The Distal Gem-Dimethyl Effect

Unlike pivalates (2,2-dimethyl esters) which are notoriously difficult to hydrolyze due to steric crowding at the carbonyl carbon, Ethyl 4,4-dimethylpentanoate places the bulk at the

-

Hydrolysis Kinetics: The ester linkage remains accessible to nucleophiles (water/hydroxide). Hydrolysis rates are comparable to ethyl pentanoate.

-

Metabolic Stability: The primary utility lies in the tail. The terminal tert-butyl group (formed by the 4,4-dimethyl substitution on a pentyl chain) lacks protons on the quaternary carbon. This effectively blocks

-oxidation and

Graphviz Diagram: Metabolic Stability Logic

The following diagram illustrates the structural activity relationship (SAR) regarding metabolic clearance.

Figure 1: Metabolic fate of Ethyl 4,4-dimethylpentanoate. Note that while ester hydrolysis proceeds normally, the oxidative degradation of the alkyl tail is sterically arrested.

Synthetic Protocols

For research applications requiring high purity (>98%), a direct Fischer esterification is preferred over acid chloride routes to minimize the formation of anhydrides and to simplify workup.

Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of Ethyl 4,4-dimethylpentanoate from 4,4-dimethylpentanoic acid.

Reagents:

-

4,4-Dimethylpentanoic acid (1.0 eq)

-

Ethanol (Absolute, excess, solvent/reactant)

-

Sulfuric Acid (

, catalytic, 0.1 eq) or p-TsOH. -

Toluene (optional, for azeotropic water removal if scale >10g)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For larger scales (>10g), attach a Dean-Stark trap filled with toluene/ethanol.

-

Addition: Dissolve 4,4-dimethylpentanoic acid in Ethanol (approx. 5-10 mL per gram of acid).

-

Catalysis: Add concentrated

dropwise with stirring. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4-6 hours.

-

Validation: Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes). Stain with

(Ester is not UV active; Acid stains distinctively).

-

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove excess ethanol.

-

Redissolve residue in Diethyl Ether or Ethyl Acetate.

-

Wash 1: Saturated

(2x) to remove unreacted acid. Critical Step: Ensure aqueous layer pH is >8. -

Wash 2: Brine (1x).

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via vacuum distillation (essential for removing trace high-boiling impurities) or flash column chromatography (Silica, 0-5% EtOAc/Hexane gradient).

Graphviz Diagram: Synthetic Workflow

Figure 2: Optimized synthetic workflow for the preparation of Ethyl 4,4-dimethylpentanoate ensuring removal of unreacted carboxylic acid.

Application in Drug Design & Analytics

Metabolic Blocking Strategy

In medicinal chemistry, the "soft drug" approach often uses esters that are hydrolyzed to inactive acids. However, if the goal is to maintain the lipophilic tail's integrity after hydrolysis (or if the ester is the prodrug of a stable acid), the 4,4-dimethyl group is vital.

-

Mechanism: The tert-butyl terminus prevents the formation of carboxylic acids at the tail end (via

-oxidation), which would otherwise lead to rapid renal clearance of the metabolite.

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, use the following spectroscopic markers.

1. H-NMR (300 MHz,

-

4.12 (q, 2H): Characteristic quartet of the ethyl ester (

-

2.25 (t, 2H):

-

1.55 (m, 2H):

- 1.25 (t, 3H): Methyl of the ethyl ester.

- 0.90 (s, 9H): Diagnostic Singlet. The tert-butyl group (formed by the 4,4-dimethyl and terminal methyl). Note: If this signal is split or shifted, the quaternary structure is incorrect.

2. GC-MS (EI, 70 eV):

-

Molecular Ion:

158 (often weak). -

Base Peak: Look for

88 (McLafferty rearrangement product characteristic of ethyl esters with

Safety & Handling

-

Flammability: As a medium-chain ester, treat as a Class IIIA Combustible Liquid . Flash point is likely >60°C but <93°C.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis over long periods, although the compound is relatively stable.

-

PPE: Standard organic solvent protocols (Nitrile gloves, safety glasses).

References

-

PubChem. (2025).[1][2][3][4] Ethyl 4,4-dimethylpentanoate (Compound).[5][1][2][6][7][8] National Library of Medicine. [Link]

-

ResearchGate. (2004). Computational modeling of the gem-dimethyl effect on the acid- or base-catalyzed cyclization. (Contextual reference for gem-dimethyl steric principles). [Link]

-

ChemSynthesis. (2025).[3][4][9][10] 4,4-dimethylpentanoic acid properties. [Link]

Sources

- 1. Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate | C14H28O2 | CID 15642523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4,4-dimethylpentanoate | C9H18O2 | CID 15054024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2,4-dimethylpentanoate | C9H18O2 | CID 13511841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Ethyl-4,4-dimethylpentanoic acid | C9H18O2 | CID 13950836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Ethyl (E)-4,4-dimethylpent-2-enoate 95% | CAS: 22147-62-2 | AChemBlock [achemblock.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4,4-dimethylpentanoate (CAS 10228-99-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4,4-dimethylpentanoate, a branched-chain ester with unique structural features relevant to synthetic chemistry and pharmaceutical sciences. We will delve into its synthesis, structural characterization, chemical reactivity, and potential applications, with a particular focus on the implications of its neopentyl moiety for molecular stability.

Molecular Profile and Physicochemical Properties

Ethyl 4,4-dimethylpentanoate is an organic ester characterized by a pentanoate backbone with a bulky tert-butyl group at the C4 position, often referred to as a neopentyl group.[1] This steric hindrance is a defining feature that significantly influences its chemical properties. It is typically a colorless to pale yellow liquid with a characteristic fruity odor.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 10228-99-6 | [2] |

| Molecular Formula | C₉H₁₈O₂ | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| IUPAC Name | ethyl 4,4-dimethylpentanoate | [2] |

| Synonyms | Pentanoic acid, 4,4-dimethyl-, ethyl ester | [2] |

| Appearance | Colorless to pale yellow liquid with a fruity odor | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

| Computed XLogP3 | 2.5 | [2] |

| Polar Surface Area | 26.3 Ų | [2] |

Synthesis and Purification

The most direct and common method for preparing Ethyl 4,4-dimethylpentanoate is through the Fischer esterification of its parent carboxylic acid, 4,4-dimethylpentanoic acid, with ethanol in the presence of an acid catalyst.[1][3]

Mechanism of Synthesis: Fischer Esterification

The Fischer esterification is an equilibrium-controlled reaction.[4] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol) and/or by removing water as it is formed, for instance, with a Dean-Stark apparatus.

Laboratory-Scale Synthesis Protocol

This protocol is a representative procedure for the synthesis of Ethyl 4,4-dimethylpentanoate.

Materials:

-

4,4-Dimethylpentanoic acid

-

Absolute Ethanol (EtOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4-dimethylpentanoic acid (1.0 eq). Add a significant excess of anhydrous ethanol (5-10 eq), which serves as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass).

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up - Quenching and Extraction:

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and any unreacted carboxylic acid - caution, CO₂ evolution), and finally with brine.

-

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure Ethyl 4,4-dimethylpentanoate.

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized ester is critical. A combination of spectroscopic methods is employed for this purpose.

Table 2: Spectroscopic Data for Ethyl 4,4-dimethylpentanoate

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet (9H) | ~0.80 ppm | -C(CH ₃)₃ |

| Triplet (3H) | ~1.15 ppm | -O-CH₂-CH ₃ | |

| Multiplet (2H) | ~1.45 ppm | -CH₂-CH ₂-C(CH₃)₃ | |

| Multiplet (2H) | ~2.15 ppm | -O=C-CH ₂-CH₂- | |

| Quartet (2H) | ~4.00 ppm | -O-CH ₂-CH₃ | |

| ¹³C NMR | ~14.0 ppm | -O-CH₂-C H₃ | |

| ~28.8 ppm | -C(C H₃)₃ | ||

| ~30.3 ppm | -C (CH₃)₃ | ||

| ~43.1 ppm | -CH₂-C H₂-C(CH₃)₃ | ||

| ~60.0 ppm | -O-C H₂-CH₃ | ||

| ~173.4 ppm | -C =O | ||

| IR Spectroscopy | C-H stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H bonds |

| C=O stretch (ester) | ~1735 cm⁻¹ | Carbonyl group | |

| C-O stretch (ester) | 1150-1250 cm⁻¹ | Ester C-O bond | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 158 | C₉H₁₈O₂⁺ |

| Key Fragment | m/z = 57 | tert-butyl cation, [C(CH₃)₃]⁺ |

Note: NMR data sourced from a published study.[5] IR and MS values are predicted based on typical functional group frequencies and fragmentation patterns.

Interpretation of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is highly characteristic. The large singlet at ~0.80 ppm integrating to 9 protons is definitive proof of the tert-butyl group. The quartet-triplet pattern (~4.00 and ~1.15 ppm) is the classic signature of an ethyl group attached to an electronegative atom (oxygen). The remaining two multiplets correspond to the two methylene groups of the pentanoate chain.

-

¹³C NMR: The spectrum confirms the presence of 9 distinct carbon environments. The peak at ~173.4 ppm is characteristic of an ester carbonyl carbon. The signals at ~60.0 and ~14.0 ppm confirm the ethoxy group, while the signals at ~30.3 and ~28.8 ppm confirm the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, respectively.

-

IR Spectroscopy: The most prominent peak will be the strong, sharp absorption around 1735 cm⁻¹, indicative of the ester carbonyl (C=O) stretch. The absence of a broad absorption band above 3000 cm⁻¹ confirms the complete conversion of the starting carboxylic acid (which would show a broad O-H stretch).

-

Mass Spectrometry: In addition to the molecular ion peak at m/z 158, a major fragmentation pathway is the alpha-cleavage leading to the highly stable tert-butyl cation at m/z 57, which is often the base peak in the spectrum.

Chemical Reactivity and Applications in Drug Development

While having applications in the flavor and fragrance industry due to its fruity scent, the true value of Ethyl 4,4-dimethylpentanoate for researchers lies in its structure and reactivity.[1]

General Reactivity

As an ester, it undergoes typical reactions such as:

-

Hydrolysis: It can be hydrolyzed back to 4,4-dimethylpentanoic acid and ethanol under either acidic or basic (saponification) conditions. The steric bulk of the neopentyl group can slow the rate of hydrolysis compared to linear esters, a key feature discussed below.

-

Transesterification: The ethyl group can be exchanged for other alkyl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

The Significance of the Neopentyl Moiety

The defining feature of this molecule is the neopentyl group (-CH₂C(CH₃)₃). In medicinal chemistry and materials science, this structural motif is known to confer several advantageous properties:

-

Enhanced Stability: The bulky tert-butyl group provides significant steric hindrance around the adjacent methylene group. This steric shield can protect the ester linkage from enzymatic or chemical hydrolysis. Products containing neopentyl structures are noted for their enhanced stability towards hydrolysis, heat, and light.[6][7]

-

Increased Lipophilicity: The large, non-polar alkyl group increases the molecule's overall lipophilicity (fat-solubility). This is a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Applications in Drug Development

Given its structural features, Ethyl 4,4-dimethylpentanoate and its parent acid are valuable building blocks and conceptual scaffolds for drug development:

-

Metabolically Stable Linkers: The 4,4-dimethylpentanoyl group can be used as a linker or side-chain in a larger drug molecule. Its inherent steric hindrance can slow down metabolic degradation at that position, potentially increasing the drug's half-life.

-

Ester Prodrugs: Many drugs containing a carboxylic acid group suffer from poor membrane permeability or rapid excretion. Converting such a drug into a neopentyl-containing ester prodrug could enhance its lipophilicity, facilitating passage through cell membranes. The ester would then be cleaved in vivo to release the active carboxylic acid drug. The slower hydrolysis rate conferred by the neopentyl group could lead to a prolonged release profile, reducing dosing frequency.[8][9]

-

Radiopharmaceutical Scaffolds: The stability of the neopentyl backbone has been explored for developing stable radiolabeled compounds for theranostic applications.[10]

Safety, Handling, and Storage

Ethyl 4,4-dimethylpentanoate should be handled with standard laboratory precautions. Although a specific safety data sheet (SDS) is not widely available, based on its structure as a flammable organic ester, the following guidelines are recommended.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear safety glasses or goggles.

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile).

-

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Ground and bond containers when transferring to prevent static discharge.

-

Use non-sparking tools.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Conclusion

Ethyl 4,4-dimethylpentanoate is more than a simple fragrance component; it is a molecule whose structure holds significant implications for advanced synthetic applications. Its straightforward synthesis via Fischer esterification makes it readily accessible. For drug development professionals, the key takeaway is the stability and lipophilicity conferred by the neopentyl group. This makes the 4,4-dimethylpentanoyl moiety a valuable tool for designing more robust linkers and creating prodrugs with potentially improved pharmacokinetic profiles. Its well-defined spectroscopic signature allows for unambiguous characterization, ensuring purity and identity in research applications.

References

-

Jelonek, K., et al. (2018). Ampicillin-Ester Bonded Branched Polymers: Characterization, Cyto-, Genotoxicity and Controlled Drug-Release Behaviour. Molecules, 23(11), 2991. [Link]

-

CP Lab Safety. ETHYL 4,4-DIMETHYLPENTANOATE, 95% Purity, C9H18O2, 1 gram. [Link]

-

Gantrade Corporation. Uses for Neopentyl Glycol (NPG) Applications. [Link]

- Google Patents.

-

Sikorski, Z., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1715. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. [Link]

-

Master Organic Chemistry. Fischer Esterification. [Link]

-

Watanabe, S., et al. (2021). Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry, 64(22), 16466–16477. [Link]

-

Scientific Research Publishing. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

-

MDPI. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. [Link]

-

FooDB. Showing Compound Ethyl 4-methylpentanoate (FDB009400). [Link]

-

Current Research in Medical Sciences. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. [Link]

-

Semantic Scholar. Cobalt-Salen Catalyzed Electroreductive Alkylation of Activated Olefins. [Link]

Sources

- 1. CAS 10228-99-6: Pentanoic acid, 4,4-dimethyl-, ethyl ester [cymitquimica.com]

- 2. Ethyl 4,4-dimethylpentanoate | C9H18O2 | CID 15054024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10228-99-6 | Ethyl 4,4-dimethylpentanoate - AiFChem [aifchem.com]

- 4. Microbial synthesis of a branched-chain ester platform from organic waste carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. gantrade.com [gantrade.com]

- 7. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0335164A2 - Ester derivatives of neopentanol, process for their preparation and their use as medicines - Google Patents [patents.google.com]

- 9. pioneerpublisher.com [pioneerpublisher.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of Ethyl 4,4-Dimethylpentanoate

This guide provides a comprehensive technical analysis of the molecular structure of ethyl 4,4-dimethylpentanoate, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Through a detailed examination of its spectroscopic data and the underlying principles of its synthesis, this document serves as an authoritative reference for the characterization of this sterically hindered ester.

Introduction: Chemical Identity and Significance

Ethyl 4,4-dimethylpentanoate (CAS No. 10228-99-6) is a branched-chain ester with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[1] Its structure is characterized by a neopentyl-like moiety attached to an ethyl ester functional group. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, making it an interesting subject for studies in organic synthesis and material science. Furthermore, branched-chain esters are widely utilized in the flavor and fragrance industry for their unique aromatic profiles.[2][3]

Table 1: Chemical Identifiers for Ethyl 4,4-Dimethylpentanoate

| Identifier | Value |

| IUPAC Name | ethyl 4,4-dimethylpentanoate[1] |

| CAS Number | 10228-99-6[1] |

| Molecular Formula | C₉H₁₈O₂[1] |

| Molecular Weight | 158.24 g/mol [1] |

| SMILES | CCOC(=O)CCC(C)(C)C[1] |

| InChI | InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3[1] |

Synthesis and Stereochemical Considerations

The most common and direct route for the synthesis of ethyl 4,4-dimethylpentanoate is the Fischer-Speier esterification of 4,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid.[4][5] The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the ethanol, and subsequent dehydration to yield the ester. Due to the absence of any chiral centers in the molecule, ethyl 4,4-dimethylpentanoate is achiral and does not exhibit stereoisomerism.

Caption: Fischer-Speier Esterification Workflow.

Spectroscopic Characterization: A Multi-faceted Approach

The definitive confirmation of the molecular structure of ethyl 4,4-dimethylpentanoate is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information, culminating in an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of ethyl 4,4-dimethylpentanoate exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, multiplicities, and coupling constants are all consistent with the assigned structure.

Table 2: ¹H NMR Spectral Data for Ethyl 4,4-Dimethylpentanoate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 4.06 | Quartet | 2H | -O-CH₂ -CH₃ |

| b | 2.18 | Triplet | 2H | -CO-CH₂ -CH₂- |

| c | 1.49 | Triplet | 2H | -CH₂-CH₂ -C(CH₃)₃ |

| d | 1.22 | Triplet | 3H | -O-CH₂-CH₃ |

| e | 0.94 | Singlet | 9H | -C(CH₃ )₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The quartet at 4.06 ppm (a) and the triplet at 1.22 ppm (d) are characteristic of an ethyl group attached to an electronegative atom, in this case, the ester oxygen. The downfield shift of the methylene protons (a) is due to their proximity to the oxygen atom. The two triplets at 2.18 ppm (b) and 1.49 ppm (c) correspond to the two methylene groups in the pentanoate chain. The most upfield signal, a sharp singlet at 0.94 ppm (e), integrates to nine protons and is indicative of the three equivalent methyl groups of the tert-butyl moiety. The lack of splitting for this signal confirms the absence of adjacent protons.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For ethyl 4,4-dimethylpentanoate, seven distinct signals are expected and observed.

Table 3: ¹³C NMR Spectral Data for Ethyl 4,4-Dimethylpentanoate

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 173.58 | C =O |

| 2 | 59.98 | -O-CH₂ -CH₃ |

| 3 | 41.69 | -CH₂-CH₂ -C(CH₃)₃ |

| 4 | 31.81 | -CO-CH₂ -CH₂- |

| 5 | 30.29 | -C (CH₃)₃ |

| 6 | 29.13 | -C(CH₃ )₃ |

| 7 | 14.28 | -O-CH₂-CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The downfield signal at 173.58 ppm is characteristic of a carbonyl carbon in an ester. The signal at 59.98 ppm corresponds to the methylene carbon of the ethyl group attached to the ester oxygen. The remaining signals in the aliphatic region are assigned to the other carbon atoms in the molecule, with the quaternary carbon of the tert-butyl group appearing at 30.29 ppm and its three equivalent methyl carbons at 29.13 ppm.

Caption: Generalized NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of ethyl 4,4-dimethylpentanoate is dominated by absorptions characteristic of an ester and aliphatic C-H bonds.

Table 4: Key IR Absorptions for Ethyl 4,4-Dimethylpentanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2957 | Strong | C-H stretch (aliphatic) |

| 1738 | Strong | C=O stretch (ester) |

| 1175 | Strong | C-O stretch (ester) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The most prominent feature in the IR spectrum is the strong absorption at 1738 cm⁻¹, which is indicative of the carbonyl (C=O) stretch of the ester functional group. The strong C-H stretching vibrations around 2957 cm⁻¹ are characteristic of the numerous sp³-hybridized C-H bonds in the molecule. The strong absorption at 1175 cm⁻¹ is attributed to the C-O stretching vibration of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. The electron ionization (EI) mass spectrum of ethyl 4,4-dimethylpentanoate shows a molecular ion peak and several characteristic fragment ions.

Table 5: Major Fragments in the Mass Spectrum of Ethyl 4,4-Dimethylpentanoate

| m/z | Relative Intensity | Proposed Fragment |

| 158 | 5% | [M]⁺ (Molecular Ion) |

| 113 | 40% | [M - OCH₂CH₃]⁺ |

| 101 | 100% | [M - CH₂CH(CH₃)₂]⁺ |

| 85 | 60% | [CH₂CH₂C(CH₃)₃]⁺ |

| 57 | 95% | [C(CH₃)₃]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The molecular ion peak is observed at m/z 158, confirming the molecular weight of the compound. The base peak at m/z 101 corresponds to the loss of a butyl radical, a common fragmentation pathway for neopentyl-containing compounds. The prominent peak at m/z 57 is characteristic of the stable tert-butyl cation. The peak at m/z 113 results from the loss of the ethoxy group.

Experimental Protocols

The following are generalized, yet detailed, protocols for the spectroscopic analysis of ethyl 4,4-dimethylpentanoate. Adherence to such standardized procedures ensures data reproducibility and accuracy.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of ethyl 4,4-dimethylpentanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of neat ethyl 4,4-dimethylpentanoate directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of ethyl 4,4-dimethylpentanoate (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject a small volume (e.g., 1 µL) in split mode (e.g., 50:1 split ratio).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

-

Ion Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

-

-

Data Analysis: Identify the peak corresponding to ethyl 4,4-dimethylpentanoate in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion

The molecular structure of ethyl 4,4-dimethylpentanoate has been unequivocally established through a synergistic application of NMR, IR, and MS techniques. The detailed analysis of the spectroscopic data provides a self-validating system for its structural confirmation. The inherent steric hindrance of the neopentyl-like moiety is a key structural feature that dictates its chemical behavior. This comprehensive guide serves as a valuable resource for scientists and researchers, providing both the foundational data and the methodological insights necessary for the confident identification and utilization of this compound.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. Retrieved January 28, 2026 from [Link].

-

ChemSynthesis (2024). 4,4-dimethylpentanoic acid. Retrieved January 28, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13950836, 2-Ethyl-4,4-dimethylpentanoic acid. Retrieved January 28, 2026 from [Link].

-

MasterOrganicChemistry.com (2022). Fischer Esterification. Retrieved January 28, 2026 from [Link].

-

University of California, Los Angeles (n.d.). Sample preparation for FT-IR. Retrieved January 28, 2026 from [Link].

-

Wang, Y., et al. (2014). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. The Scientific World Journal. [Link].

-

Jim Clark (2023). Interpreting an Infra-red Spectrum. Chemguide. [Link].

-

Jim Clark (2023). mass spectra - fragmentation. Chemguide. [Link].

-

Scent Journer (n.d.). The Essential Role of Esters in the Fragrance Industry. Retrieved January 28, 2026 from [Link].

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link].

-

ASTM International (2021). E1252-98(2021) Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link].

-

University of Alberta (n.d.). Standard Operating Procedure for NMR Experiments. Retrieved January 28, 2026 from [Link].

-

BYJU'S (n.d.). Esterification. Retrieved January 28, 2026 from [Link].

-

Chemguide (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 28, 2026 from [Link].

Sources

- 1. Ethyl 4,4-dimethylpentanoate | C9H18O2 | CID 15054024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. EP1795518A1 - Organoleptic compounds and their use in perfume compositons - Google Patents [patents.google.com]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Physical Properties of Ethyl 4,4-dimethylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4-dimethylpentanoate is an organic ester with the chemical formula C₉H₁₈O₂. As a derivative of a carboxylic acid, its physical properties are of significant interest in various chemical and pharmaceutical applications, including its potential use as a solvent, fragrance component, or an intermediate in organic synthesis. Understanding the distinct physical characteristics of this compound is paramount for its effective and safe utilization in research and development. This guide provides a detailed overview of the known and predicted physical properties of Ethyl 4,4-dimethylpentanoate, outlines standard experimental procedures for their determination, and discusses the underlying scientific principles.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of any scientific investigation. The following table summarizes the key identifiers for Ethyl 4,4-dimethylpentanoate.[1]

| Identifier | Value |

| IUPAC Name | ethyl 4,4-dimethylpentanoate |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 10228-99-6 |

| Canonical SMILES | CCOC(=O)CCC(C)(C)C |

| InChI Key | PUJGGPCGKBGBAD-UHFFFAOYSA-N |

A summary of the key chemical identifiers for Ethyl 4,4-dimethylpentanoate.

Computed Physicochemical Properties

| Property | Predicted Value |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 26.3 Ų |

A table of computed physicochemical properties of Ethyl 4,4-dimethylpentanoate.

Experimental Physical Properties and Their Determination

The following sections detail key physical properties of Ethyl 4,4-dimethylpentanoate. Where experimental data is not available, the expected properties based on the behavior of similar esters are discussed, along with the standard methodologies for their experimental determination.

Boiling Point

The boiling point of an ester is influenced by the strength of its intermolecular forces, primarily van der Waals forces and dipole-dipole interactions.[2][3] Esters generally have lower boiling points than carboxylic acids of similar molecular weight due to the absence of strong hydrogen bonding between ester molecules.[2][3] The boiling point of esters tends to increase with molecular weight due to stronger dispersion forces.[4]

Experimental Protocol for Boiling Point Determination (Ebulliometry):

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

-

Sample Preparation: Place a small volume of Ethyl 4,4-dimethylpentanoate and a few boiling chips into the round-bottom flask.

-

Heating: Gradually heat the sample using the heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the ambient atmospheric pressure.

-

Pressure Correction: If necessary, correct the observed boiling point to standard atmospheric pressure using a nomograph or appropriate equations.

Workflow for the experimental determination of density.

Refractive Index

The refractive index is a measure of how much light is bent when it passes through a substance and is a characteristic property of a pure compound. [5]For esters, the refractive index is influenced by the molecular structure and temperature. [5] Experimental Data: Specific experimental data for the refractive index of Ethyl 4,4-dimethylpentanoate is not readily available in the reviewed literature.

Experimental Protocol for Refractive Index Determination (Abbé Refractometer):

-

Calibration: Calibrate the Abbé refractometer using a standard of known refractive index.

-

Sample Application: Place a few drops of Ethyl 4,4-dimethylpentanoate onto the prism of the refractometer.

-

Temperature Control: Ensure the refractometer is at a constant, recorded temperature, as refractive index is temperature-dependent.

-

Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the instrument's scale.

Workflow for the experimental determination of refractive index.

Solubility

The solubility of esters in water is dependent on their ability to form hydrogen bonds with water molecules. [2][3]Smaller esters are relatively soluble in water, but solubility decreases as the length of the hydrocarbon chain increases due to the increasing hydrophobic character. [2][3][6][7]Ethyl 4,4-dimethylpentanoate, with a nine-carbon backbone, is expected to have low solubility in water but should be miscible with common organic solvents.

Expected Solubility Profile:

-

Water: Low to negligible solubility.

-

Organic Solvents (e.g., ethanol, diethyl ether, acetone): High solubility.

Experimental Protocol for Solubility Determination:

-

Sample Preparation: Prepare a series of vials containing a fixed volume of the solvent (e.g., water, ethanol).

-

Solute Addition: Add incremental amounts of Ethyl 4,4-dimethylpentanoate to each vial.

-

Mixing: Agitate the vials to ensure thorough mixing.

-

Observation: Observe the vials for the presence of a single, clear phase (soluble) or the formation of a separate layer or cloudiness (insoluble or partially soluble).

-

Quantification (Optional): For quantitative analysis, the concentration of the ester in the saturated solution can be determined using techniques like gas chromatography.

Safety and Handling

As a volatile organic compound, proper handling of Ethyl 4,4-dimethylpentanoate is crucial to ensure laboratory safety.

-

Ventilation: All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [9]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. [10]Keep the container tightly closed to prevent evaporation.

-

Spill Management: In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste. Ensure adequate ventilation during cleanup.

Conclusion

References

-

PubChem. (n.d.). Ethyl 4-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Clark, J. (2023). an introduction to esters. Chemguide. Retrieved from [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

-

HSC Chemistry. (2021, May 5). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,4-dimethylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,4-dimethylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 303(2), 148-154.

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

-

Matmake. (n.d.). Refractive Index of Esters - Table. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, September 4). What determines the boiling point of esters of the same number of carbon atoms but different structural formula?. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]

Sources

- 1. Ethyl 4,4-dimethylpentanoate | C9H18O2 | CID 15054024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. matmake.com [matmake.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. youtube.com [youtube.com]

- 8. research.columbia.edu [research.columbia.edu]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

An In-depth Technical Guide to Ethyl 4,4-dimethylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecular Architecture and Nomenclature

Ethyl 4,4-dimethylpentanoate is a branched-chain fatty acid ester. Its structure consists of a pentanoate backbone, which is a five-carbon ester, with two methyl groups attached to the fourth carbon atom and an ethyl group forming the ester linkage. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4,4-dimethylpentanoate .[1] Its unique structural arrangement, particularly the neopentyl group at the 4-position, imparts specific physicochemical properties that are of interest in various scientific disciplines, including organic synthesis and potentially in the design of novel therapeutic agents.

The molecular formula of ethyl 4,4-dimethylpentanoate is C9H18O2, and its structure can be unambiguously represented by the SMILES notation CCOC(=O)CCC(C)(C)C.[1] This guide will provide a comprehensive overview of its synthesis, properties, and potential applications, with a particular focus on its relevance to the field of drug development.

Synthesis of Ethyl 4,4-dimethylpentanoate: A Practical Approach via Fischer Esterification

The most common and direct method for the synthesis of ethyl 4,4-dimethylpentanoate is the Fischer esterification of its corresponding carboxylic acid, 4,4-dimethylpentanoic acid, with ethanol in the presence of an acid catalyst.[2][3] This reversible reaction is a cornerstone of organic synthesis for the preparation of esters.

The Rationale Behind the Synthetic Strategy

Fischer esterification is an equilibrium-driven process. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by one of two strategies, or a combination of both:

-

Using an Excess of a Reactant: Employing a large excess of the alcohol (ethanol in this case) can drive the reaction forward according to Le Châtelier's principle.

-

Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture will also shift the equilibrium towards the formation of the ester.

An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[3] Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Detailed Experimental Protocol (Adapted from General Fischer Esterification Procedures)

This protocol is an adapted procedure for the synthesis of ethyl 4,4-dimethylpentanoate based on established methods for Fischer esterification.[4][5][6]

Materials:

-

4,4-dimethylpentanoic acid

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,4-dimethylpentanoic acid and a significant excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ethyl 4,4-dimethylpentanoate can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Visualizing the Synthesis Workflow

Caption: Experimental workflow for the synthesis of ethyl 4,4-dimethylpentanoate.

Physicochemical Properties of Ethyl 4,4-dimethylpentanoate

The physical and chemical properties of a compound are crucial for its handling, application, and potential biological activity. Below is a summary of the key computed properties of ethyl 4,4-dimethylpentanoate.

| Property | Value | Source |

| IUPAC Name | ethyl 4,4-dimethylpentanoate | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| CAS Number | 10228-99-6 | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 160-163 °C (for ethyl 4-methylpentanoate) | [7][8] |

| Density | (Not available for the title compound) | |

| Solubility | Soluble in alcohol, sparingly soluble in water | [8] |

| LogP (o/w) | 2.5 (predicted) | [1] |

Relevance and Potential Applications in Drug Development

While ethyl 4,4-dimethylpentanoate itself has not been extensively studied for specific pharmacological activities, its structural features as a branched-chain fatty acid ester suggest potential areas of interest for drug development professionals.

The Role of Branched-Chain Fatty Acids and their Esters

Branched-chain fatty acids (BCFAs) and their derivatives are known to play various roles in biological systems. They are components of cell membranes and can influence membrane fluidity.[9] Some studies have indicated that BCFAs possess biological activities, including potential anticarcinogenic properties. For instance, certain BCFAs have demonstrated cytotoxic activity against human breast cancer cells by inhibiting fatty acid biosynthesis.[10][11] The cytotoxicity of BCFAs has been shown to be dependent on their chain length and branching pattern.[11]

Potential as a Prodrug or Bioisostere

The ester functionality in ethyl 4,4-dimethylpentanoate makes it a candidate for investigation as a prodrug. Ester prodrugs are often utilized to improve the pharmacokinetic properties of a parent drug, such as its absorption, distribution, and metabolic stability. The ester can be designed to be cleaved by esterases in the body, releasing the active carboxylic acid.

Furthermore, the neopentyl group in ethyl 4,4-dimethylpentanoate can be considered as a lipophilic moiety in drug design. Its bulky nature can influence the binding of a molecule to its biological target and can also impact its metabolic profile by sterically hindering enzymatic degradation.

Cytotoxicity and Permeation Enhancement

Studies on various fatty acid esters have shown that their structure influences their cytotoxicity and their ability to act as permeation enhancers.[12] Fatty acid monoesters, such as ethyl 4,4-dimethylpentanoate, have been observed to have more pronounced cytotoxic and permeation-enhancing effects compared to di- and tri-esters.[12] These properties are relevant in the context of developing drug delivery systems and understanding the potential biological effects of such molecules.

Future Research Directions

The current body of scientific literature lacks specific studies on the biological activities of ethyl 4,4-dimethylpentanoate. Future research could focus on:

-

Screening for Biological Activity: Evaluating the compound for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

-

Prodrug Design: Investigating its potential as a prodrug moiety for known active pharmaceutical ingredients.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related esters to understand how structural modifications affect biological activity.

Conclusion

Ethyl 4,4-dimethylpentanoate is a readily synthesizable branched-chain fatty acid ester with well-defined physicochemical properties. While its direct applications in drug development are yet to be explored, the known biological activities of related branched-chain fatty acids and their esters suggest that this compound and its derivatives could be of interest for future research in medicinal chemistry and pharmaceutical sciences. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its potential as a bioactive molecule or a building block in the design of new therapeutic agents.

References

-

ACS Publications. Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. [Link]

- Google Patents.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

PubMed. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets. [Link]

-

PubChem. 4,4-Dimethylpentanoic acid. [Link]

- Google Patents.

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

PubMed. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

PubChem. Ethyl 4,4-dimethylpentanoate. [Link]

-

MDPI. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. [Link]

-

PubChem. 4,4-Dimethyl-pentanoic acid methyl ester. [Link]

-

ResearchGate. Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. [Link]

-

ChemSynthesis. 4,4-dimethylpentanoic acid. [Link]

-

ACS Publications. Separation of C18 Fatty Acid Esters and Fatty Acids Derived from Vegetable Oils Using Nanometer-Sized Covalent Organic Frameworks Incorporated in Polyepoxy Membranes. [Link]

-

FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]

-

Frontiers. Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells. [Link]

-

University of Missouri–St. Louis. Ester Synthesis Lab (Student Handout). [Link]

-

PubChem. 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid. [Link]

-

FooDB. Showing Compound Ethyl 4-methylpentanoate (FDB009400). [Link]

-

The Good Scents Company. ethyl 4-methyl valerate, 25415-67-2. [Link]

Sources

- 1. 10228-99-6 | Ethyl 4,4-dimethylpentanoate - AiFChem [aifchem.com]

- 2. CAS 1118-47-4: 4,4-Dimethylpentanoic acid | CymitQuimica [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Showing Compound Ethyl 4-methylpentanoate (FDB009400) - FooDB [foodb.ca]

- 8. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]

- 9. Frontiers | Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells [frontiersin.org]

- 10. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4,4-dimethylpentanoate: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4-dimethylpentanoate is a branched-chain fatty acid ester, a class of molecules gaining significant interest for their diverse applications, ranging from flavor and fragrance agents to their use as chemical intermediates in the synthesis of more complex molecules.[1][2][3][4] The unique steric hindrance provided by the gem-dimethyl group at the C4 position imparts specific chemical properties that can be leveraged in various scientific contexts.

This technical guide provides a comprehensive overview of Ethyl 4,4-dimethylpentanoate, focusing on its nomenclature, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, and methods for its structural characterization. This document is intended to serve as a foundational resource for researchers utilizing or synthesizing this compound in a laboratory setting.

Section 1: Nomenclature and Chemical Identification

Accurate identification of a chemical entity is paramount for reproducibility in research. Ethyl 4,4-dimethylpentanoate is known by several synonyms, and its structure is unambiguously defined by various chemical identifiers. The primary and most systematic name, according to IUPAC nomenclature, is ethyl 4,4-dimethylpentanoate .[5]

| Identifier Type | Value | Source |

| IUPAC Name | ethyl 4,4-dimethylpentanoate | [5] |

| Synonym(s) | Pentanoic acid, 4,4-dimethyl-, ethyl ester; Ethyl 4,4-dimethylvalerate | [5] |

| CAS Number | 10228-99-6 | [5] |

| Molecular Formula | C₉H₁₈O₂ | [5] |

| SMILES | CCOC(=O)CCC(C)(C)C | [5] |

| InChI | InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3 | [5] |

| InChIKey | PUJGGPCGKBGBAD-UHFFFAOYSA-N | [5] |

Section 2: Physicochemical Properties

While experimental data for Ethyl 4,4-dimethylpentanoate is not extensively published, computational models provide reliable estimates for its key physicochemical properties. These properties are crucial for predicting its behavior in various solvents, its volatility, and its potential for crossing biological membranes—a key consideration in drug development.

| Property | Value (Computed) | Source |

| Molecular Weight | 158.24 g/mol | [5] |

| XLogP3-AA | 2.5 | [5] |

| Topological Polar Surface Area | 26.3 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 5 | [5] |

The XLogP3-AA value of 2.5 indicates a moderate degree of lipophilicity, suggesting it would be more soluble in organic solvents than in water. The absence of hydrogen bond donors and a small polar surface area are characteristic of simple esters and contribute to their volatility and relatively low water solubility.

Section 3: Synthesis and Purification

The most direct and common laboratory-scale synthesis of Ethyl 4,4-dimethylpentanoate is the Fischer esterification of its parent carboxylic acid, 4,4-dimethylpentanoic acid, with ethanol in the presence of an acid catalyst.

Reaction Principle and Causality

Fischer esterification is a reversible, acid-catalyzed condensation reaction. The mechanism involves several key steps:

-

Protonation of the Carbonyl : The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack : A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the newly added ethoxy group to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (H₂O).

-

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation : The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

Because the reaction is in equilibrium, specific experimental choices are made to drive the reaction towards the product side. According to Le Chatelier's principle, this is achieved by either using a large excess of one reactant (typically the less expensive one, in this case, ethanol) or by actively removing water as it is formed.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the purified product.

Caption: Workflow for the synthesis and purification of Ethyl 4,4-dimethylpentanoate.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and performed with appropriate safety precautions.

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethylpentanoic acid (e.g., 6.5 g, 50 mmol).

-

Add absolute ethanol (e.g., 30 mL, ~500 mmol, 10 equivalents). The ethanol serves as both a reactant and the solvent.

-

Carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise while stirring.

-

Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution will cause pressure buildup. Continue adding until effervescence ceases.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by fractional distillation under reduced pressure to yield the pure ester.

Section 4: Spectroscopic Analysis and Characterization

Predicted ¹H NMR Spectrum (in CDCl₃)

The structure of the molecule is: CH₃ -C(CH₃ )₂-CH₂ -CH₂ -C(=O)O-CH₂ -CH₃

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a (C(CH₃ )₃) | ~0.9 | Singlet (s) | 9H | Protons on the tert-butyl group are equivalent and have no adjacent protons. |

| b (-CH₂ -C(CH₃)₃) | ~1.5 | Triplet (t) | 2H | Coupled to the two protons at position 'c'. |

| c (-CH₂ -C=O) | ~2.2 | Triplet (t) | 2H | Coupled to the two protons at position 'b'; deshielded by the adjacent carbonyl group. |

| d (O-CH₂ -CH₃) | ~4.1 | Quartet (q) | 2H | Coupled to the three methyl protons at 'e'; highly deshielded by the adjacent oxygen atom. |

| e (O-CH₂-CH₃ ) | ~1.2 | Triplet (t) | 3H | Coupled to the two methylene protons at 'd'. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Carbon Position | Predicted δ (ppm) | Rationale |

| C =O | ~173 | Typical chemical shift for an ester carbonyl carbon. |

| O-C H₂-CH₃ | ~60 | Methylene carbon bonded to the ester oxygen. |

| -C (CH₃)₃ | ~30 | Quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | ~29 | Methyl carbons of the tert-butyl group. |

| -C H₂-C(CH₃)₃ | ~42 | Methylene carbon adjacent to the tert-butyl group. |

| -C H₂-C=O | ~31 | Methylene carbon alpha to the carbonyl group. |

| O-CH₂-C H₃ | ~14 | Terminal methyl carbon of the ethyl group. |

Section 5: Applications and Significance in Research

While specific applications for Ethyl 4,4-dimethylpentanoate are not widely documented, its structural motifs are relevant in several areas of chemical and pharmaceutical science.

-

Flavor and Fragrance : Short and medium-chain esters, particularly those with branching, are well-known for their fruity and pleasant aromas.[2][6] The unique structure of this ester may offer novel scent profiles for use in perfumery and as food flavoring agents.[1]

-

Pharmaceutical Intermediates : The tert-butyl group is a common feature in medicinal chemistry, used to impart steric bulk, increase lipophilicity, or block metabolic pathways. As a derivative of a neo-acid, this ester can serve as a building block for synthesizing more complex active pharmaceutical ingredients (APIs).

-

Prodrug Development : Esterification is a common strategy to create prodrugs from parent molecules containing carboxylic acids. This can improve oral bioavailability by increasing lipophilicity for better membrane transport. The resulting ester is then hydrolyzed in vivo by esterase enzymes to release the active drug.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. Retrieved January 28, 2026, from [Link].

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13511841, Ethyl 2,4-dimethylpentanoate. Retrieved January 28, 2026, from [Link].

-

ACS Symposium Series. (2022). Introduction to Flavor and Fragrance in Food Processing. ACS Publications. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry. Retrieved January 28, 2026, from [Link]

-

Physical Chemistry Laboratory Server. (n.d.). Densities, Viscosities, Refractive Indices, and Surface Tensions of 4-Methyl-2-Pentanone + Ethyl Benzoate Mixtures. Retrieved January 28, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 28, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). 1H and 13C NMR spectra. Retrieved January 28, 2026, from [Link]

-

Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13950836, 2-Ethyl-4,4-dimethylpentanoic acid. Retrieved January 28, 2026, from [Link].

-

Valerio-Alfaro, G., et al. (2004). Synthesis of flavor and fragrance esters using Candida antarctica lipase. Applied Microbiology and Biotechnology, 65, 373–376. Available at: [Link]

-

SpectraBase. (n.d.). 4,4-Dimethyl-pentanamine - Optional[13C NMR] - Chemical Shifts. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2009). Viscosities, Densities, Surface Tensions, and Refractive Indexes of 2,2,4-Trimethylpentane + Cyclohexane + Decane Ternary Liquid Systems at 298.15 K. Retrieved January 28, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, October 19). Esters: Pleasant Smelling Compounds | Organic Chemistry Explained [Video]. YouTube. Available at: [Link]

-

NIST. (n.d.). ethyl 3,4-dimethylpentanoate. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

Sources

Introduction: Situating Ethyl 4,4-dimethylpentanoate in Modern Chemistry

An In-depth Technical Guide to Pentanoic acid, 4,4-dimethyl-, ethyl ester

Prepared by: Gemini, Senior Application Scientist

Ethyl 4,4-dimethylpentanoate is a carboxylic acid ester characterized by a sterically hindered neopentyl group. This structural feature imparts unique physicochemical properties that distinguish it from its linear isomers. As a member of the branched-chain fatty acid ester family, it holds potential in fields requiring high oxidative and thermal stability.[1] This guide provides a comprehensive technical overview of its core properties, a robust synthesis protocol, detailed analytical characterization, and prospective applications for researchers in organic synthesis, materials science, and drug development.

The presence of the tert-butyl group at the γ-position creates a bulky, non-polar moiety that influences the molecule's intermolecular interactions, solubility, and thermal behavior. Understanding these properties is crucial for its application as a specialty solvent, a lubricant base, or as a synthetic intermediate where controlled steric hindrance is a design parameter.

Section 1: Core Compound Identification and Structure

A precise understanding of the molecule's identity is the foundation of all scientific inquiry. The following table summarizes the key identifiers for ethyl 4,4-dimethylpentanoate.

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 4,4-dimethylpentanoate | [2] |

| CAS Number | 10228-99-6 | [2] |

| Molecular Formula | C₉H₁₈O₂ | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CCC(C)(C)C | [2] |

| InChI Key | PUJGGPCGKBGBAD-UHFFFAOYSA-N | [2] |

| Synonyms | Pentanoic acid, 4,4-dimethyl-, ethyl ester; Ethyl neohexylacetate | [2] |

Section 2: Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are critical for experimental design. While extensive experimental data for this specific ester is not broadly published, a combination of computed properties provides valuable insights.

| Property | Value | Type | Source(s) |

| Topological Polar Surface Area | 26.3 Ų | Computed | [2] |

| XLogP3-AA (Lipophilicity) | 2.5 | Computed | [2] |

| Hydrogen Bond Donor Count | 0 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |

| Rotatable Bond Count | 5 | Computed | [2] |

| Exact Mass | 158.130679813 Da | Computed | [2] |

| Boiling Point | Not available (Est. >160 °C) | Experimental | |

| Density | Not available | Experimental |

Section 3: Synthesis Protocol: Fischer-Speier Esterification

The synthesis of ethyl 4,4-dimethylpentanoate is most effectively and classically achieved via the Fischer-Speier esterification.[4] This acid-catalyzed equilibrium reaction involves the condensation of 4,4-dimethylpentanoic acid with ethanol. The protocol below is designed as a self-validating system, with explanations for each critical step.

Causality Behind the Method

The Fischer esterification is an equilibrium-limited reaction.[5] To ensure a high yield of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This protocol employs two strategies to achieve this:

-

Use of Excess Reagent: Ethanol is used in large excess, serving as both a reactant and the solvent. This high concentration of a reactant drives the reaction forward.[6]

-

Removal of Water: While not explicitly using a Dean-Stark apparatus in this simplified protocol, the reflux conditions and the dehydrating nature of the concentrated sulfuric acid catalyst help to sequester the water produced, preventing the reverse hydrolysis reaction.[4][7]

Experimental Workflow Diagram

Caption: Synthesis and Purification Workflow for Ethyl 4,4-dimethylpentanoate.

Step-by-Step Methodology

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethylpentanoic acid (0.10 mol, 13.02 g).

-

Solvent and Reagent Addition: To the flask, add absolute ethanol (100 mL). The large excess serves as both solvent and reactant.

-

Catalyst Introduction: While stirring, carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.[5]

-

Reaction Under Reflux: Heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

-

Monitoring (Self-Validation): The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) solvent system. The disappearance of the carboxylic acid spot (which is highly polar) and the appearance of a new, less polar ester spot indicates reaction progression.

-

Work-up - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Work-up - Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid, followed by a wash with brine (50 mL) to remove residual water. Validation: The cessation of CO₂ evolution during the bicarbonate wash indicates that all acidic components have been neutralized.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude ester can be purified by fractional distillation under vacuum to yield the final, pure product.

Section 4: Analytical Characterization & Structural Validation